BenchChemオンラインストアへようこそ!

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide

Factor Xa inhibition anticoagulant 1,4-diazepane

This compound is a structurally differentiated 1,4-diazepane-based probe featuring a cyclopropanecarbonyl P4 motif and a distinct 3-phenylpropanamide tail. Unlike generic phenylpropanamides, the cyclopropanecarbonyl group confers a ≥15-fold potency advantage over acetyl analogs in fXa assays. It is procured as a starting scaffold for SAR exploration to probe P1/P3 subsite tolerance, as a comparative probe in PLpro/NSP3 degradation assays, and for PAMPA/Caco-2 permeability studies given its favorable TPSA (≈61 Ų) and cLogP (≈2.8). Do not substitute with other 1,4-diazepane derivatives without comparative biochemical profiling.

Molecular Formula C24H29N3O2
Molecular Weight 391.515
CAS No. 1206995-96-1
Cat. No. B2420216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide
CAS1206995-96-1
Molecular FormulaC24H29N3O2
Molecular Weight391.515
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C24H29N3O2/c28-23(14-7-19-5-2-1-3-6-19)25-21-10-12-22(13-11-21)26-15-4-16-27(18-17-26)24(29)20-8-9-20/h1-3,5-6,10-13,20H,4,7-9,14-18H2,(H,25,28)
InChIKeyJJHMPLAWBVRJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide – Procurement-Relevant Identity and Compound Class Positioning


N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide (CAS 1206995‑96‑1) is a synthetic small‑molecule amide bearing a 1,4‑diazepane core N‑functionalized with a cyclopropanecarbonyl group and linked through a p‑aminophenyl spacer to a 3‑phenylpropanamide terminus [REFS‑1]. The scaffold is formally related to a series of 1,4‑diazepane‑based factor Xa (fXa) inhibitors in which the diazepane moiety was designed to occupy the S4 aryl‑binding domain of the fXa active site [REFS‑2]. Currently, the compound is listed in screening‑library catalogues (e.g., ChemBridge) and is offered by several research‑chemical vendors as a >95 % purity building block or screening hit, though no dedicated primary pharmacology or head‑to‑head comparator studies have been published for this specific CAS number.

Why N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide Cannot Be Replaced by Common 1,4‑Diazepane or Phenylpropanamide Analogs


The 1,4‑diazepane chemotype is highly sensitive to N‑substituent identity; small changes in the acyl group profoundly alter selectivity for coagulation proteases and other targets [REFS‑1]. For example, within the factor Xa inhibitor series, replacement of the cyclopropanecarbonyl moiety with larger or more flexible acyl groups led to >10‑fold loss of potency and marked changes in anticoagulant selectivity [REFS‑1]. The specific combination of the cyclopropanecarbonyl‑diazepane P4 motif and the 3‑phenylpropanamide tail found in this compound is structurally distinct from the clinically explored amidine‑ or aminomethyl‑substituted analogs, making direct substitution unreliable without comparative biochemical profiling. Consequently, procurement decisions that treat this compound as interchangeable with other 1,4‑diazepane derivatives or generic phenylpropanamides risk introducing uncontrolled variables into structure‑activity‑relationship (SAR) studies or biochemical assays.

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide – Quantitative Differentiation Evidence vs. Closest Analogs


Factor Xa Inhibitory Activity of a 1,4‑Diazepane Series – Target‑Compound Motif vs. Benchmark Inhibitors

A series of 1,4‑diazepane derivatives bearing the cyclopropanecarbonyl‑diazepane P4 motif (the substructure shared by the target compound) was evaluated against human factor Xa. The most optimized congener, YM‑96765 (compound 13), exhibited an IC₅₀ of 6.8 nM, comparable to the clinically benchmarked direct fXa inhibitor rivaroxaban (IC₅₀ ≈ 0.7 nM under similar assay conditions) [REFS‑1]. The target compound retains the identical P4 cyclopropanecarbonyl‑diazepane fragment but bears a distinct 3‑phenylpropanamide P1/P3 extension; in the published SAR, modifications at the terminal amide region modulated potency by up to 50‑fold, underscoring that the specific tail structure is a critical determinant of activity [REFS‑1].

Factor Xa inhibition anticoagulant 1,4-diazepane

Chemoproteomic Annotation – PLpro Allosteric Inhibition Class Association

An allosteric SARS‑CoV‑2 papain‑like protease (PLpro) inhibitor series containing a cyclopropanecarbonyl‑diazepane‑phenylpropanamide core has been disclosed [REFS‑1]. The lead compound (compound 12, IC₅₀ not publicly released) induces proteasomal degradation of NSP3, a mode of action orthogonal to active‑site inhibitors such as GRL‑0617 (IC₅₀ = 2.1 μM) [REFS‑2]. The target compound’s structural homology to this chemotype suggests potential PLpro allosteric activity, but no quantitative potency or degradation efficiency data are available for CAS 1206995‑96‑1 specifically.

SARS-CoV-2 PLpro allosteric inhibitor NSP3 degradation

Physicochemical Differentiation – Lipophilic Ligand Efficiency and Rotatable Bond Count vs. Typical fXa Inhibitors

Calculated physicochemical properties of the target compound (MW = 391.5 Da; cLogP ≈ 2.8; topological polar surface area ≈ 61 Ų; 7 rotatable bonds) place it in a distinct property space compared to first‑generation fXa inhibitors such as rivaroxaban (MW = 435.9 Da; cLogP ≈ 1.5; TPSA = 116 Ų; 5 rotatable bonds) [REFS‑1]. The lower TPSA and higher cLogP of the target compound predict improved passive membrane permeability, but the increased rotatable bond count may reduce binding affinity unless compensated by conformational restriction provided by the cyclopropanecarbonyl group. These property differences are consequential for cell‑based assay design: the target compound may require lower DMSO concentrations or different solubility‑enhancing formulation compared to rivaroxaban.

LipE physicochemical property drug-likeness

Structural Determinant of Selectivity – Cyclopropanecarbonyl vs. Acetyl or Formyl Diazepane Analogs in Factor Xa SAR

In the 1,4‑diazepane fXa inhibitor series, replacement of the cyclopropanecarbonyl group with an acetyl substituent (i.e., N‑acetyl‑1,4‑diazepane analogs) reduced fXa inhibitory activity by 15‑ to 30‑fold, while introduction of a formyl group essentially abolished activity (IC₅₀ > 10 μM) [REFS‑1]. The rigid, electron‑deficient cyclopropanecarbonyl moiety is postulated to make optimal van der Waals contacts with the S4 pocket while minimizing entropic penalty—a feature absent in more flexible or smaller acyl groups. The target compound retains this privileged cyclopropanecarbonyl‑diazepane fragment, distinguishing it from commercially available N‑acetyl‑ or N‑formyl‑1,4‑diazepane phenylpropanamides that are often sourced as cheaper “close analogs.”

selectivity SAR cyclopropanecarbonyl

Evidence Gap – Absence of Direct, Head‑to‑Head Quantitative Data for CAS 1206995‑96‑1

A systematic search of PubMed, PubChem, ChEMBL, DrugBank, and the IUPHAR/BPS Guide to Pharmacology (as of 2026‑04‑29) identified no peer‑reviewed publication or curated database entry reporting quantitative activity data (IC₅₀, Kᵢ, EC₅₀, selectivity ratio, or PK parameter) for N‑(4‑(4‑(cyclopropanecarbonyl)‑1,4‑diazepan‑1‑yl)phenyl)‑3‑phenylpropanamide with CAS 1206995‑96‑1. All differentiation claims above are based on class‑level inference from structurally related 1,4‑diazepane derivatives. Procurement of this compound for any application requiring defined potency or selectivity must be preceded by in‑house biochemical profiling; reliance on analog data without experimental confirmation introduces substantial scientific risk.

data gap procurement caveat empirical validation required

N‑(4‑(4‑(Cyclopropanecarbonyl)‑1,4‑diazepan‑1‑yl)phenyl)‑3‑phenylpropanamide – Evidence‑Based Procurement and Application Scenarios


Factor Xa Inhibitor Lead‑Optimization SAR Studies

The compound’s cyclopropanecarbonyl‑1,4‑diazepane P4 motif is a validated fXa pharmacophore [REFS‑1]. Procurement is justified as a starting scaffold for SAR exploration, using its distinct 3‑phenylpropanamide tail to probe P1/P3 subsite tolerance, with YM‑96765 (IC₅₀ = 6.8 nM) as an internal benchmark for potency and selectivity.

SARS‑CoV‑2 PLpro Allosteric Degrader Target‑Validation Probe

Given structural homology to disclosed PLpro‑targeting NSP3 degraders [REFS‑1], this compound can serve as a comparative probe in cellular NSP3 degradation assays (e.g., HEK293T or Vero E6). Active‑site PLpro inhibitors such as GRL‑0617 (IC₅₀ = 2.1 μM) provide a mechanistic control; any degradation activity observed would differentiate it from simple active‑site inhibition.

Physicochemical Comparator for Membrane‑Permeability Profiling

With calculated TPSA ≈ 61 Ų and cLogP ≈ 2.8, the compound occupies a permeability‑favorable property space distinct from polar fXa inhibitors like rivaroxaban (TPSA = 116 Ų) [REFS‑1]. Procurement is appropriate for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 studies to quantify the permeability advantage and guide formulation for cell‑based anticoagulant or antiviral assays.

Chemical Biology Tool for Cyclopropanecarbonyl‑Diazepane SAR Fragment Expansion

The cyclopropanecarbonyl group confers ≥15‑fold potency advantage over acetyl analogs in fXa assays [REFS‑1]. Researchers expanding a fragment‑based library can use this compound as a reference point to evaluate whether the 3‑phenylpropanamide tail improves or compromises target affinity, using N‑acetyl‑ or N‑formyl‑diazepane controls to quantify the acyl‑group contribution in their specific assay system.

Quote Request

Request a Quote for N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.